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molecular formula C9H7NO2 B077667 4-Methoxybenzoyl cyanide CAS No. 14271-83-1

4-Methoxybenzoyl cyanide

Cat. No. B077667
M. Wt: 161.16 g/mol
InChI Key: JIMIZSCETMDNEU-UHFFFAOYSA-N
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Patent
US04143068

Procedure details

In the manner described above, 170 g (1 mol) of p-methoxybenzoyl chloride and 64.5 g (0.99 mol) of potassium cyanide and 1.17 g (0.1 mol) of zinc cyanide were mixed, whilst stirring, and the mixture was heated to 210° C. for 1 hour. A distillation bridge was then connected and the reaction product was separated from the residue direct. On subsequent fractionation, 138 g (86% of theory) of p-methoxybenzoyl cyanide with a melting point of 63° C. were obtained.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
64.5 g
Type
reactant
Reaction Step Two
Name
zinc cyanide
Quantity
1.17 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1.[C-:12]#[N:13].[K+]>[C-]#N.[Zn+2].[C-]#N>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([C:12]#[N:13])=[O:8])=[CH:5][CH:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
64.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
zinc cyanide
Quantity
1.17 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed
CUSTOM
Type
CUSTOM
Details
the reaction product was separated from the residue direct

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 138 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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